1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound that contains a triazole ring, a pyrimidine ring, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Similar compounds have been shown to interact with various biological targets, leading to a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Pharmacokinetics
It is noted that similar compounds have the ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Similar compounds have demonstrated very weak cytotoxic effects toward normal cells compared with their effects on cancer cells .
Biochemical Analysis
Biochemical Properties
The triazole-pyrimidine hybrid structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid has been associated with promising neuroprotective and anti-inflammatory properties . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, and the carbonyl group can form hydrogen bonds .
Cellular Effects
In vitro studies have indicated that compounds with a similar structure can exhibit potent inhibitory activities against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Furthermore, it can bind to the colchicine binding site of tubulin, a key protein involved in cell division .
Temporal Effects in Laboratory Settings
Similar compounds have shown potent inhibitory activities against certain cancer cell lines .
Metabolic Pathways
Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,4-triazol-1-yl)pyrimidine derivatives: These compounds share the triazole and pyrimidine rings but may have different substituents on the piperidine ring.
Piperidine-3-carboxylic acid derivatives: These compounds contain the piperidine ring and carboxylic acid group but may have different heterocyclic rings attached.
Uniqueness
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxylic acid is unique due to its specific combination of triazole, pyrimidine, and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-12(20)9-2-1-3-17(5-9)10-4-11(15-7-14-10)18-8-13-6-16-18/h4,6-9H,1-3,5H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYFDDOMFULNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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